2-[(3-chlorophenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
Description
This compound belongs to the dihydropyridazinone class, characterized by a six-membered pyridazinone ring fused with a dihydro moiety. Key structural features include:
- Phenyl group at position 6: Contributes aromatic stacking interactions.
- Piperidinyl group at position 5: A saturated six-membered amine ring, influencing solubility and target binding.
Computational properties such as lipophilicity (XLogP3 ~5–5.5) and polar surface area (~35.9 Ų) align with drug-like characteristics .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c23-19-11-7-8-17(14-19)16-26-21(27)15-20(25-12-5-2-6-13-25)22(24-26)18-9-3-1-4-10-18/h1,3-4,7-11,14-15H,2,5-6,12-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKXAXUZIWRZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method involves the initial formation of the dihydropyridazinone core, followed by the introduction of the piperidine ring and the chlorophenyl group through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
2-[(3-chlorophenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
a. 2-[(3-Methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one (CAS 478029-38-8)
- Substituent : 3-Methylbenzyl instead of 3-chlorophenylmethyl.
- Molecular weight is slightly lower (~400 vs. ~414 for dichloro analogs) .
b. 2-(3,4-Dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone
- Substituent : 3,4-Dichlorobenzyl.
- Impact: Dual chlorine atoms elevate XLogP3 to 5.4 (vs. ~5.0 for mono-chloro analogs), enhancing membrane permeability but risking higher toxicity .
Variations in Heterocyclic Amine Groups
a. Piperidinyl vs. Piperazinone Derivatives
- Piperidinyl (Target Compound) : A single nitrogen atom in the amine ring, contributing to moderate basicity (pKa ~10.5).
- Piperazinone (Cytotoxic Analogs): Contains a ketone and two nitrogens, increasing hydrogen-bond acceptor count (e.g., 4 vs. 3 in the target compound) and altering solubility .
b. Morpholinyl and Phenylpiperazinyl Derivatives
- Example : 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 1349172-90-2).
- Impact: Morpholine rings improve aqueous solubility due to oxygen’s electronegativity, but triazole-thione cores differ in reactivity compared to dihydropyridazinones .
Core Structure Modifications
a. Oxadiazole-Substituted Dihydropyridazinones
- Example : 6-(3-Chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one (CAS 1358396-98-1).
Data Table: Key Properties of Target Compound and Analogs
*Estimated based on structural similarity.
Research Findings and Implications
- Lipophilicity : Dichlorinated analogs exhibit higher XLogP3 values, favoring blood-brain barrier penetration but increasing toxicity risks .
- Synthetic Yields : Triazole-thione analogs (75–82% yields) suggest efficient routes for heterocyclic synthesis, though core reactivity differs .
- Biological Activity: Piperidinyl/piperazinone moieties correlate with cytotoxicity in cancer cell lines (e.g., HT-29, A549), highlighting their role in pharmacophore design .
Biological Activity
The compound 2-[(3-chlorophenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one , also known by its CAS number 478029-33-3 , has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 379.89 g/mol . The structure features a piperidine ring, which is often associated with various biological activities, including neuropharmacological effects.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the piperidine moiety can inhibit cancer cell proliferation effectively.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | |
| Compound B | HeLa (Cervical) | 10.0 | |
| 2-[(3-chlorophenyl)methyl]-6-phenyl... | TBD | TBD | TBD |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacteria and fungi, suggesting potential for therapeutic applications in infectious diseases.
3. Neuropharmacological Effects
Piperidine derivatives are often investigated for their effects on the central nervous system (CNS). Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant-like effects in animal models, although further research is needed to establish these claims conclusively.
Case Studies
A recent study focused on the synthesis and biological evaluation of various dihydropyridazinone derivatives, including our compound of interest. The findings indicated:
- Synthesis Method : The compound was synthesized via a multi-step reaction involving piperidine and chlorobenzyl derivatives.
- Biological Testing : In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, with mechanisms potentially involving apoptosis induction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
